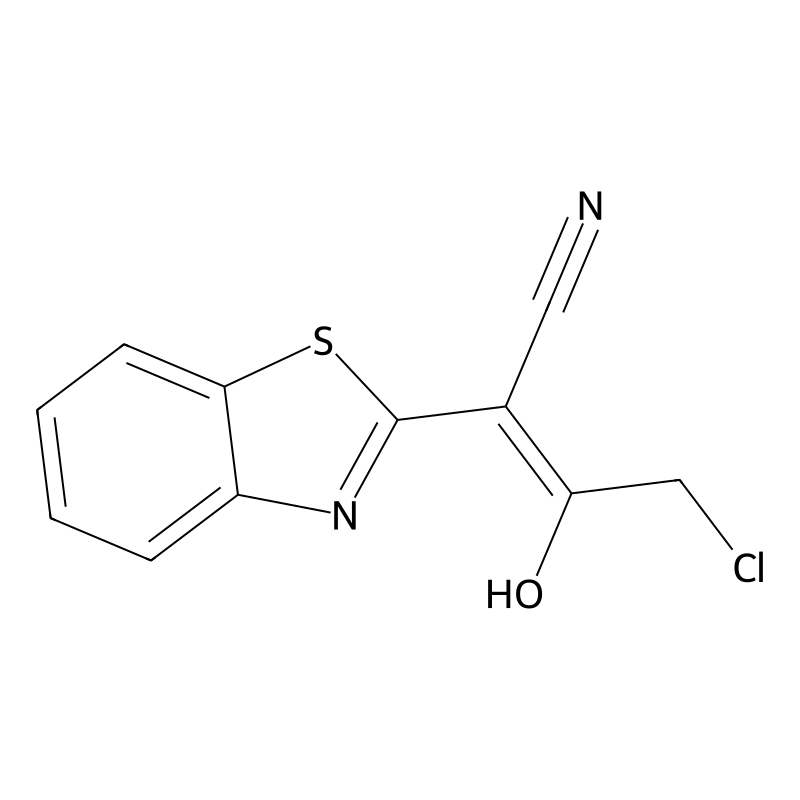

2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3-Methyl-3H-benzothiazol-2-ylidene-malonic acid

Application Summary

Methods of Application

Results or Outcomes

3-Benzyl-3H-benzothiazol-2-ylidene-ammonium, bromide

2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile, with the CAS number 307975-77-5, is a heterocyclic compound belonging to the class of benzothiazole derivatives. This compound features a benzothiazole ring fused with a chloro-substituted and oxo-functionalized butyronitrile moiety. Its unique structural characteristics, including the presence of both a chloro group and a nitrile group, contribute to its distinct chemical reactivity and potential biological activity.

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

- Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

- Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions- Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

- Substitution: Nucleophiles such as sodium methoxide or primary amines are employed under basic conditions.

Major Products Formed- Oxidation: Produces sulfoxides or sulfones.

- Reduction: Yields primary amines or other reduced derivatives.

- Substitution: Results in various substituted benzothiazole derivatives depending on the nucleophile used.

- Oxidation: Produces sulfoxides or sulfones.

- Reduction: Yields primary amines or other reduced derivatives.

- Substitution: Results in various substituted benzothiazole derivatives depending on the nucleophile used.

Research indicates that 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile exhibits potential biological activities, particularly as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules suggests possible therapeutic effects, including anti-inflammatory and analgesic properties. Studies are ongoing to explore these potential applications in medicine and pharmacology .

Synthetic Routes

The synthesis of 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile typically involves the condensation of benzothiazole derivatives with appropriate nitrile and chloro-ketone precursors. A common method includes:

- Reaction of 2-aminobenzothiazole with 4-chloro-3-oxobutyronitrile.

- Conducting the reaction under acidic or basic conditions.

- Using solvents such as ethanol or acetonitrile at temperatures between 60°C and 80°C.

Industrial Production Methods

In industrial settings, continuous flow processes may be employed for higher yields and purity. Automated reactors allow for precise control over reaction parameters, optimizing production efficiency. Purification techniques such as recrystallization or chromatography are utilized to obtain the compound in its pure form.

The compound has diverse applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Investigated for antimicrobial and anticancer properties.

- Medicine: Explored for therapeutic effects, including anti-inflammatory properties.

- Industry: Utilized in developing dyes, pigments, and other industrial chemicals due to its unique structural features .

Studies on the interactions of 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile with biological macromolecules are crucial for understanding its potential therapeutic effects. Research focuses on its binding affinity and mechanisms of action against various targets, which may include enzymes involved in cancer progression or microbial growth .

Similar Compounds- 1-(3-Methyl-3H-benzothiazol-2-ylidene)-propan-2-one

- 2-(3-Methyl-3H-benzothiazol-2-ylidene)-malonic acid

- Benzyl-3H-benzothiazol-2-ylidene-ammonium bromide

Uniqueness

The uniqueness of 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile lies in its specific structural features, particularly the combination of a chloro group and a nitrile group. These features confer distinct chemical reactivity compared to other benzothiazole derivatives, making it a valuable compound for various applications in research and industry .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant